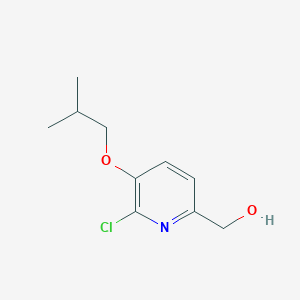
(6-Chloro-5-isobutoxypyridin-2-yl)-methanol
Overview
Description
6-Chloro-5-isobutoxypyridin-2-yl)-methanol (CIBP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. CIBP is a versatile compound that is capable of undergoing various reactions, making it a useful tool for biochemistry and physiological studies.
Scientific Research Applications
Synthesis and Characterization
- A study by (Percino et al., 2005) reported the synthesis and characterization of compounds related to (6-Chloro-5-isobutoxypyridin-2-yl)-methanol, showing their potential in fine chemical synthesis.
- (Percino et al., 2007) focused on the synthesis and crystal structure of co-crystals related to this compound, highlighting their application in materials science.
Catalysis and Reaction Mechanisms
- Research by (Kluson et al., 2019) involved using related compounds in microfluidic chip reactors, demonstrating the potential in catalysis and reaction engineering.
- (Sun et al., 2014) explored the use of related compounds in palladium-catalyzed C-H halogenation, showcasing advancements in organic synthesis.
Methanol Interactions and Transformations
- The work by (Wu et al., 2012) examined methanol interactions with metal oxides, relevant to studies involving this compound.
- (Moran et al., 2011) conducted research on methanol's direct C–C coupling, potentially applicable to transformations involving this compound.
Applications in Pharmacology and Biochemistry
- Studies like those by (Gilchrist et al., 1985) on rearrangements of related compounds are significant in pharmacological synthesis.
- (Striela et al., 2016) focused on the total synthesis of 5-hydroxyomeprazole, indicating the relevance in medicinal chemistry.
Properties
IUPAC Name |
[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDFCIVIXHQIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


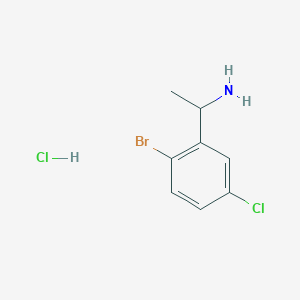
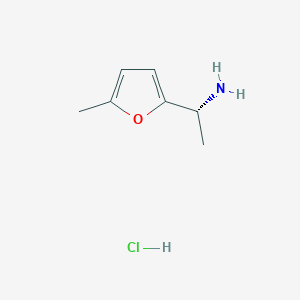
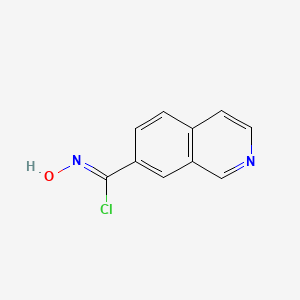
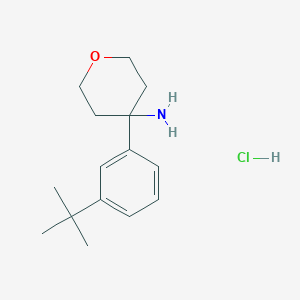

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1412716.png)
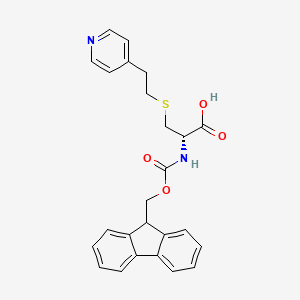




![4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412726.png)

